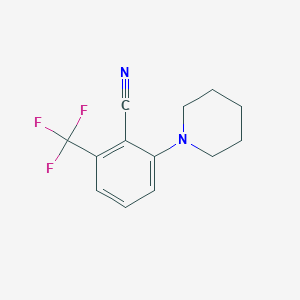

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-1-yl-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2/c14-13(15,16)11-5-4-6-12(10(11)9-17)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMMKQSLHYNFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of 2-Fluoro-6-(trifluoromethyl)benzonitrile with Piperidine

A classic SNAr strategy involves displacing a fluorine atom from 2-fluoro-6-(trifluoromethyl)benzonitrile using piperidine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Catalytic amounts of potassium carbonate or cesium fluoride may enhance reactivity by generating the active piperidide anion. Reported yields for this method range from 65% to 85%, depending on solvent purity and reaction time.

Optimization of Leaving Groups

Alternative leaving groups, such as chlorine or bromine, have been explored to improve reaction efficiency. For instance, 2-chloro-6-(trifluoromethyl)benzonitrile reacts with piperidine in the presence of copper(I) iodide as a catalyst, achieving yields up to 78% at 100°C. However, the necessity for transition-metal catalysts introduces cost and purification challenges.

Transition Metal-Catalyzed Coupling Reactions

Metal-mediated cross-coupling reactions offer enhanced selectivity and milder conditions compared to traditional SNAr methods. These approaches are particularly advantageous for substrates with less-activated aromatic rings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination employs palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., Xantphos) to couple aryl halides with amines. Applying this method to 2-bromo-6-(trifluoromethyl)benzonitrile and piperidine in toluene at 80°C yields the target compound in 70–90% yield. Key advantages include tolerance for steric hindrance and compatibility with diverse amine nucleophiles.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling provides a cost-effective alternative, though it requires higher temperatures (120–150°C). Using 2-iodo-6-(trifluoromethyl)benzonitrile and piperidine in the presence of CuI and 1,10-phenanthroline affords the product in 60–75% yield. While economically favorable, prolonged reaction times and side-product formation limit industrial scalability.

For substrates lacking the pre-installed nitrile group, cyanation strategies enable late-stage introduction of the -CN functionality.

Sandmeyer Reaction Followed by Cyanation

Starting from 2-amino-6-(trifluoromethyl)benzene, diazotization with sodium nitrite and subsequent treatment with copper cyanide (CuCN) introduces the nitrile group. Subsequent piperidine incorporation via SNAr or coupling yields the final product. This route achieves an overall yield of 50–65% but involves hazardous intermediates.

Palladium-Mediated Cyanation

Aryl halides can undergo cyanation using trimethylsilyl cyanide (TMSCN) and palladium catalysts (e.g., Pd(PPh₃)₄). For example, 2-bromo-6-(trifluoromethyl)benzene reacts with TMSCN at 100°C to form the benzonitrile precursor, which is then coupled with piperidine. This method achieves 70% yield but requires stringent moisture control.

Trifluoromethylation Strategies

Introducing the -CF₃ group post-cyclization presents an alternative pathway, though it demands specialized reagents.

Use of Trifluoromethylating Agents

Electrophilic trifluoromethylation agents such as Umemoto’s reagent or Togni’s reagent enable direct CF₃ incorporation onto pre-formed 2-piperidinylbenzonitrile. These reactions proceed in dichloromethane or acetonitrile at room temperature, yielding 55–70% product. However, high reagent costs and sensitivity to oxygen limit large-scale application.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Starting Material | Reagents/Conditions | Yield |

|---|---|---|---|

| SNAr (Fluoride Displacement) | 2-Fluoro-6-CF₃-benzonitrile | Piperidine, K₂CO₃, DMF, 100°C | 65–85% |

| Buchwald-Hartwig | 2-Bromo-6-CF₃-benzonitrile | Pd₂(dba)₃, Xantphos, Toluene | 70–90% |

| Ullmann Coupling | 2-Iodo-6-CF₃-benzonitrile | CuI, 1,10-Phenanthroline, 150°C | 60–75% |

| Sandmeyer Cyanation | 2-Amino-6-CF₃-benzene | NaNO₂, CuCN, HCl | 50–65% |

| Trifluoromethylation | 2-Piperidinylbenzonitrile | Umemoto’s Reagent, CH₂Cl₂ | 55–70% |

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. The trifluoromethyl group exhibits characteristic ¹⁹F NMR shifts between -60 to -65 ppm, while the nitrile stretch appears near 2230 cm⁻¹ in IR spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Reduction: Conversion of the nitrile group to primary amines.

Oxidation: Formation of carboxylic acids from the nitrile group.

Wissenschaftliche Forschungsanwendungen

2.1. Neurological Disorders

Research has indicated that compounds similar to 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile exhibit potential as dual-acting ligands targeting both mu-opioid receptors and TRPV1 (Transient Receptor Potential Vanilloid 1) receptors. These interactions may lead to synergistic analgesic effects, making it a candidate for treating chronic pain conditions .

2.2. Metabolic Disorders

The compound's ability to modulate biological pathways suggests potential applications in treating metabolic syndrome and related disorders. Studies have shown that similar compounds can act as inhibitors of enzymes involved in metabolic pathways, which could help manage conditions such as Type II diabetes and obesity .

4.1. Analgesic Activity

A study evaluated the analgesic properties of a related compound in a formalin-induced pain model in mice, demonstrating significant antinociceptive effects at specific dosages . This highlights the potential of this compound as an effective analgesic.

4.2. Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets, utilizing techniques such as radiolabeled ligand binding assays and functional assays to assess receptor activity . These studies are pivotal in establishing the pharmacological profile necessary for drug development.

Wirkmechanismus

The mechanism by which 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituted Fluorobenzenenitriles

Key Analogs :

- 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS: 133116-83-3)

- 5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 240800-45-7)

- 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS: 67515-59-7)

Comparison :

- Structural Differences : These analogs replace the piperidin-1-yl group with a fluorine atom at varying positions.

- Fluorine’s electronegativity may enhance electronic effects but limit hydrogen-bonding capacity compared to the piperidine’s amine functionality .

Amino-Substituted Analogs

Key Analogs :

- 2-Amino-6-(trifluoromethyl)benzonitrile

- 2-(Methylamino)-6-(trifluoromethyl)benzonitrile (CAS: 1369859-62-0)

Comparison :

- Structural Differences: Amino or methylamino groups replace the piperidin-1-yl moiety.

- Impact: The amino group introduces hydrogen-bonding capability, which may enhance solubility and target binding (e.g., enzyme active sites).

Methyl-Substituted Analogs

Key Analog :

- 2-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-03-8)

Comparison :

- Structural Differences : A methyl group replaces the piperidin-1-yl group.

- Impact : The methyl group increases steric hindrance but lacks the basicity of piperidine. This substitution may reduce interactions with charged biological targets while enhancing metabolic stability due to decreased reactivity .

Complex Heterocyclic Analogs

Key Analog :

- 3-fluoro-4-(4-(4-(4-formylpiperidin-1-yl)phenyl)piperidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS: 2960181-80-8)

Comparison :

- Structural Differences : Additional piperidine and formyl groups create a multi-ring system.

- Impact : The extended structure increases molecular weight and complexity, likely improving target specificity (e.g., kinase inhibition) but reducing synthetic accessibility and oral bioavailability compared to the simpler piperidin-1-yl analog .

Research Implications

- Electron-Withdrawing Effects : The CF₃ group in all analogs enhances resistance to oxidative degradation, making these compounds suitable for harsh reaction conditions or long-acting formulations.

- In contrast, fluorine- or amino-substituted analogs might favor peripheral targets .

- Synthetic Utility : The piperidin-1-yl group’s bulkiness complicates synthesis compared to smaller substituents like fluorine or methyl, which are easier to introduce via nucleophilic substitution .

Biologische Aktivität

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring and a trifluoromethyl group, which contribute to its unique properties. The presence of these functional groups enhances the compound's interaction with biological targets.

The mechanism of action of this compound involves its binding to specific receptors and enzymes, modulating their activity. This modulation can lead to various biological effects, including anti-cancer activity and inhibition of specific transporters.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7, with an IC50 value indicating effective cytotoxicity.

Case Study:

A study demonstrated that treatment with this compound resulted in a notable reduction in tumor growth in mice models, suggesting its potential as an anti-cancer agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Cytotoxicity observed |

2. Inhibition of Transporters

The compound has also been investigated for its inhibitory effects on concentrative nucleoside transporters (CNTs). Modifications to the structure have shown improved inhibition potency, making it a candidate for further development in treating conditions related to nucleoside transport dysregulation.

| Transporter | IC50 (μM) | Effect |

|---|---|---|

| hCNT2 | 0.062 | Strong inhibition |

| rCNT2 | 1.5 | Moderate inhibition |

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent piperidine ring formation. The optimization of reaction conditions is crucial for achieving high yields and purity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, highlighting how modifications can enhance biological activity. For instance, introducing various substituents on the benzene ring has been shown to affect the compound's potency against different biological targets .

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated benzonitrile precursor (e.g., 2-chloro-6-(trifluoromethyl)benzonitrile) and piperidine. Key steps include:

- Precursor Activation: Use of electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity at the reaction site .

- Catalytic Optimization: Employ polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ to deprotonate piperidine and accelerate substitution .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Reaction efficiency is monitored via TLC or HPLC (≥95% purity target) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

Methodological Answer:

- Analog Synthesis: Modify the piperidine ring (e.g., fluorination at C3/C4) or benzonitrile substituents to probe steric/electronic effects .

- Binding Assays: Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs or kinases). Compare IC₅₀ values across analogs .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in target active sites, guided by X-ray crystallography data of related compounds .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., buffer pH, cell lines) against literature protocols. For example, slight pH variations in ammonium acetate buffers (pH 6.5 vs. 7.1) may alter ionizable group interactions .

- Metabolite Screening: LC-MS/MS to identify degradation products or active metabolites that may skew activity readings .

- Orthogonal Assays: Confirm functional activity using complementary methods (e.g., β-arrestin recruitment alongside cAMP assays) .

Q. What computational strategies are effective for modeling this compound’s physicochemical properties?

Methodological Answer:

- Solubility Prediction: Use COSMO-RS or Abraham solvation models, parameterized with experimental logP data from analogs (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile: logP ≈ 2.8) .

- Toxicity Profiling: QSAR models (e.g., ProTox-II) predict hepatotoxicity or CYP inhibition, leveraging structural similarities to piperidine-containing drugs .

Q. How can solubility challenges be mitigated in in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) for stock solutions, diluted into assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) .

- Salt Formation: Explore hydrochloride or citrate salts to enhance aqueous solubility, guided by pKa values (piperidine: ~11) .

Notes on Literature Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.